2,2'-Pyridil

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

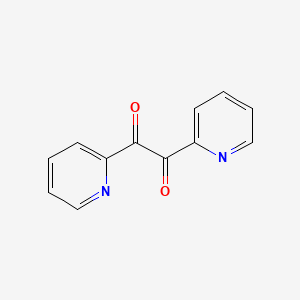

Structure

3D Structure

属性

IUPAC Name |

1,2-dipyridin-2-ylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINXYKJQGMIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197711 | |

| Record name | Di-2-pyridylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-73-9 | |

| Record name | 2,2′-Pyridil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-pyridylethanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Pyridil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-2-pyridylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2-pyridylethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of 2,2'-Pyridil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Pyridil, with the systematic IUPAC name 1,2-di(pyridin-2-yl)ethane-1,2-dione, is a heterocyclic compound with the chemical formula C₁₂H₈N₂O₂.[1][2] Its structural characteristics, particularly the spatial arrangement of its pyridine rings and carbonyl groups, are of significant interest in the fields of coordination chemistry, materials science, and drug design. This technical guide provides a detailed analysis of the molecular structure of this compound, based on seminal crystallographic studies.

Molecular Structure

The foundational understanding of the three-dimensional structure of this compound comes from a single-crystal X-ray diffraction study. This analysis revealed that the molecule is not planar but rather consists of two essentially planar pyridine-carbonyl fragments. The most striking feature of its conformation is the significant dihedral angle between these two planes, which has been determined to be 83°.[3] This twisted arrangement has profound implications for the molecule's steric and electronic properties, influencing its ability to act as a ligand and its potential for intermolecular interactions.

The crystal structure of this compound is monoclinic, with the space group P2₁/n.[3] The unit cell parameters are a = 6.41 Å, b = 13.03 Å, and c = 12.79 Å, with a β angle of 99.5°.[3]

Data Presentation: Structural Parameters

The following tables summarize the key intramolecular bond lengths and angles determined from the crystal structure analysis.

| Bond | Length (Å) |

| C(1) - C(1') | 1.54 |

| C(1) - C(2) | 1.47 |

| C(1) - O(1) | 1.21 |

| C(2) - N | 1.34 |

| C(2) - C(3) | 1.39 |

| C(3) - C(4) | 1.38 |

| C(4) - C(5) | 1.38 |

| C(5) - C(6) | 1.38 |

| C(6) - N | 1.35 |

| Angle | Degree (°) |

| O(1) - C(1) - C(1') | 121 |

| O(1) - C(1) - C(2) | 120 |

| C(1') - C(1) - C(2) | 119 |

| C(1) - C(2) - N | 117 |

| C(1) - C(2) - C(3) | 124 |

| N - C(2) - C(3) | 119 |

| C(2) - N - C(6) | 118 |

| C(2) - C(3) - C(4) | 119 |

| C(3) - C(4) - C(5) | 120 |

| C(4) - C(5) - C(6) | 119 |

| C(5) - C(6) - N | 123 |

Note: The values are averaged for the two chemically equivalent halves of the molecule.

Experimental Protocols

The structural data presented herein were obtained through single-crystal X-ray diffraction. The following is a detailed methodology representative of the techniques employed for the structure determination of small organic molecules like this compound in the mid-20th century.

1. Crystal Preparation: Single crystals of this compound were grown by slow evaporation from an ethanol solution. A suitable crystal, with dimensions of approximately 0.5 mm, was selected for data collection.

2. Data Collection:

-

Instrumentation: A Weissenberg camera was used for the initial determination of the unit cell parameters and space group, using Cu Kα radiation.

-

Procedure: Three-dimensional intensity data were collected using the multiple-film equi-inclination Weissenberg technique. A series of photographs were taken by rotating the crystal about its principal axes. The intensities of the diffraction spots were estimated visually by comparison with a calibrated set of spots.

3. Structure Determination and Refinement:

-

Data Correction: The raw intensity data were corrected for Lorentz and polarization factors.

-

Phase Problem: The signs of the structure factors were initially determined using Patterson and heavy-atom methods where applicable, followed by the interpretation of three-dimensional Patterson maps.

-

Electron Density Maps: A three-dimensional electron density map was calculated using the determined phases and the observed structure factor amplitudes. This map revealed the positions of the non-hydrogen atoms.

-

Refinement: The atomic coordinates and thermal parameters were refined using the method of least squares. This iterative process minimized the difference between the observed and calculated structure factors. Early stages of refinement were likely performed on an IBM 704 mainframe computer.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: 2D representation of the this compound molecule.

References

An In-depth Technical Guide to 2,2'-Pyridil: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2'-Pyridil, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document outlines its fundamental molecular characteristics and presents a representative synthetic protocol.

Core Molecular and Physical Properties

This compound, also known as Di-2-pyridylglyoxal, is a solid organic compound. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₂ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| CAS Number | 492-73-9 | [1] |

| Appearance | Solid | |

| Melting Point | 154-156 °C | [2] |

| Assay Purity | ≥97% |

Logical Relationship of this compound's Core Attributes

The following diagram illustrates the logical connection between the chemical's name, its empirical formula, and its resulting molecular weight.

Representative Synthetic Protocol: Synthesis of 2,2'-Bipyridyl Compounds

Materials:

-

Pyridine (reagent grade, pyrrole-free)[3]

-

Raney nickel catalyst (W7-J, degassed)[3]

-

Sodium hydroxide

-

Nickel-aluminum alloy[3]

-

Petroleum ether (60-90 °C)

-

Alumina (for chromatography)

-

Standard laboratory glassware for reflux and chromatography

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Catalyst Preparation (Degassed Raney Nickel):

-

Caution: The preparation of Raney nickel can be hazardous and should be performed in a well-ventilated hood with appropriate personal protective equipment.

-

In a large Erlenmeyer flask, dissolve sodium hydroxide in distilled water with stirring.

-

Slowly add nickel-aluminum alloy to the sodium hydroxide solution. The reaction is exothermic and will generate hydrogen gas.

-

After the reaction subsides, wash the catalyst repeatedly with distilled water until the washings are neutral.

-

The catalyst is then degassed under vacuum at a controlled temperature.[3]

-

-

Synthesis of 2,2'-Bipyridine:

-

Set up a reflux apparatus under an inert atmosphere.

-

Introduce the prepared degassed Raney nickel catalyst into the reaction flask.

-

Add pure, pyrrole-free pyridine to the flask.[3]

-

The mixture is then heated to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

-

Product Isolation and Purification:

-

After cooling, the reaction mixture is filtered to remove the catalyst.

-

The excess pyridine is removed by distillation.

-

The residue is extracted with boiling petroleum ether.[3]

-

The petroleum ether extract is then subjected to column chromatography on alumina.[3]

-

Elution with petroleum ether will yield the 2,2'-bipyridine product.

-

The solvent is evaporated, and the resulting solid can be recrystallized from petroleum ether to obtain pure 2,2'-bipyridine.[3]

-

This protocol outlines the fundamental steps for the synthesis of the parent 2,2'-bipyridine. The synthesis of this compound would involve the subsequent oxidation of the bipyridine core, a common transformation in organic synthesis. Researchers should consult specialized literature for detailed oxidative procedures.

References

An In-depth Technical Guide to the Solubility of 2,2'-Pyridil

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,2'-Pyridil (Di-2-pyridylglyoxal), a compound of interest in coordination chemistry and pharmaceutical research. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common laboratory solvents. This document provides a framework for understanding its potential solubility characteristics by presenting qualitative information and quantitative data for the structurally analogous compound, 2,2'-bipyridyl. Furthermore, this guide offers detailed experimental protocols for determining the solubility of this compound, enabling researchers to generate precise and reliable data. Methodologies for solubility determination and subsequent analysis are discussed, accompanied by workflow diagrams to facilitate experimental design.

Introduction to this compound

This compound, with the chemical formula C₁₂H₈N₂O₂ and a molecular weight of 212.20 g/mol , is a solid organic compound characterized by two pyridyl rings linked by a glyoxal group.[1] Its structure, featuring two nitrogen-containing aromatic rings, suggests a degree of polarity and the potential for hydrogen bonding, which are key factors in its solubility profile. The presence of both polar (pyridyl nitrogens and carbonyl groups) and nonpolar (aromatic rings) regions indicates that its solubility will be highly dependent on the nature of the solvent. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological studies.

Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in common solvents. However, to provide a useful reference for researchers, the following tables summarize qualitative solubility information and quantitative data for the structurally related compound, 2,2'-bipyridyl. Given the structural similarities, the solubility behavior of 2,2'-bipyridyl can offer valuable insights into the expected solubility of this compound.

Table 1: Qualitative and Quantitative Solubility of 2,2'-bipyridyl (a structural analog of this compound)

| Solvent | Type | Quantitative Solubility | Temperature (°C) |

| Water | Polar Protic | 5.5 g/L[2] | 22 |

| 6.4 g/100mL[3] | Not Specified | ||

| Ethanol | Polar Protic | 500 g/L[2] | 25 |

| Ether | Polar Aprotic | Very Soluble[2] | Not Specified |

| Benzene | Nonpolar | Very Soluble[2] | Not Specified |

| Chloroform | Polar Aprotic | Very Soluble[2] | Not Specified |

| Petroleum Ether | Nonpolar | Very Soluble[2] | Not Specified |

Based on the general principles of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents compared to nonpolar solvents. The presence of the polar carbonyl groups in this compound, which are absent in 2,2'-bipyridyl, may lead to different solubility characteristics, particularly in protic solvents.

Factors Influencing Solubility

The solubility of an organic compound such as this compound is influenced by a variety of factors. A systematic understanding of these factors is essential for solvent selection and for the interpretation of experimental solubility data.

Caption: Logical relationship of factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data for this compound, a standardized experimental protocol is recommended. The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound.

4.1. Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in a given solvent at a constant temperature and then determining the concentration of the solute in the solution.

Experimental Workflow:

Caption: Experimental workflow for the isothermal saturation method.

4.2. Analytical Methods for Concentration Determination

The accurate determination of the concentration of this compound in the saturated solution is critical. The choice of analytical method will depend on the solvent and the required sensitivity.

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a robust technique for separating and quantifying compounds in a liquid mixture.

-

Method:

-

System: A standard HPLC system with a UV detector is suitable, as the pyridyl rings in this compound will exhibit strong UV absorbance.

-

Column: A reversed-phase C18 column is a common choice for separating organic molecules.

-

Mobile Phase: A mixture of a polar solvent (e.g., water with a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution profile should be optimized to achieve good separation and peak shape.

-

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

4.2.2. Gas Chromatography (GC)

-

Principle: GC is suitable for the analysis of volatile and thermally stable compounds. Given that this compound is a solid with a melting point of 154-156 °C, GC analysis is feasible.

-

Method:

-

System: A GC system equipped with a Flame Ionization Detector (FID) is generally suitable for organic compounds.

-

Column: A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase) should be selected.

-

Temperature Program: An optimized oven temperature program will be necessary to ensure proper elution of the compound.

-

Injection: A suitable injection volume and temperature should be used to ensure complete volatilization without degradation.

-

Calibration: As with HPLC, a calibration curve with known standards is required for accurate quantification.

-

Conclusion

References

Spectroscopic Profile of 2,2'-Pyridil: A Technical Guide

Abstract

This technical guide provides a consolidated overview of the spectroscopic properties of 2,2'-Pyridil (also known as di-2-pyridylglyoxal), a key building block in coordination chemistry and pharmaceutical research. It encompasses a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. This document is intended to serve as a comprehensive reference, featuring structured data tables, detailed experimental protocols for acquiring spectroscopic data, and logical workflow diagrams to guide researchers in their analytical endeavors.

Molecular Structure and Overview

This compound is an aromatic diketone with the empirical formula C₁₂H₈N₂O₂. Its structure, consisting of two pyridyl rings linked by a diketone bridge, allows for interesting conformational geometries and electronic properties, which are elucidated by the spectroscopic methods detailed herein. Understanding its spectroscopic signature is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Below is a diagram illustrating the molecular structure of this compound with IUPAC numbering for correlation with NMR data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound shows four distinct signals for the aromatic protons on the pyridyl rings, consistent with its symmetrical structure. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the adjacent carbonyl groups.

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆ |

| H-6, H-6' | 8.57 | 8.84 |

| H-3, H-3' | 8.18 | 8.40 |

| H-4, H-4' | 7.92 | 8.30 |

| H-5, H-5' | 7.48 | 7.89 |

| Data sourced from ChemicalBook compilation.[1] |

¹³C NMR Spectroscopic Data

While ¹H NMR data is readily available, detailed experimental ¹³C NMR chemical shift data for this compound was not available in the public resources surveyed for this guide. The expected spectrum would show seven signals: five for the pyridyl ring carbons and two for the carbonyl carbons. The chemical shifts for the pyridyl carbons typically appear in the 120-155 ppm range, while the carbonyl carbons are expected to be significantly downfield (>180 ppm).

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides insight into the functional groups and bonding within the this compound molecule. The IR spectrum is characterized by strong absorptions corresponding to the C=O and C=N stretching vibrations, as well as vibrations of the pyridyl rings.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3060 | Aromatic C-H stretching |

| 1680 - 1700 | C=O stretching (dicarbonyl group) |

| 1580 - 1600 | C=C and C=N ring stretching vibrations of the pyridyl rings |

| ~1465 | Pyridyl ring vibrations |

| ~990 | Ring breathing mode |

| 700 - 800 | C-H out-of-plane bending |

| Assignments based on general pyridine spectra and data for this compound. |

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by absorptions in the UV region arising from π→π* and n→π* electronic transitions associated with the pyridyl rings and the dicarbonyl system. The conformation of the molecule, specifically the dihedral angle between the two pyridoyl planes, can be influenced by solvent polarity, which in turn affects the UV-Vis spectrum.

| Solvent | λ_max (nm) | Transition Type |

| Ethanol | ~240, ~275 | π→π |

| Ethanol | ~370 | n→π |

| Data interpretation based on a study of isomeric di-pyridyl-ketones. |

Experimental Protocols

The following sections outline generalized protocols for obtaining high-quality spectroscopic data for solid organic compounds like this compound.

Workflow for Spectroscopic Analysis

A logical workflow ensures that comprehensive and reliable data is collected efficiently.

Caption: General experimental workflow for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution is preferable to reduce acquisition time.

-

Filtration : To ensure magnetic field homogeneity, filter the sample solution through a Pasteur pipette with a small, tightly packed plug of glass wool directly into the NMR tube. This removes any suspended solid particles that can broaden spectral lines.

-

Instrumentation : Place the NMR tube in the spectrometer.

-

Tuning and Shimming : Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to optimize resolution.

-

Acquisition (¹H NMR) : Acquire the spectrum using a standard pulse sequence. A single scan with a 90° pulse is often sufficient for a concentrated sample and provides the most accurate integration.

-

Acquisition (¹³C NMR) : Acquire the proton-decoupled ¹³C spectrum. This typically requires multiple scans and a relaxation delay to allow for the slower relaxation of quaternary carbons.

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections on the resulting spectrum. For ¹H spectra, integrate the signals to determine the relative number of protons. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

ATR-FTIR Spectroscopy Protocol

-

Background Scan : Clean the Attenuated Total Reflectance (ATR) crystal surface (e.g., diamond or ZnSe) with a suitable solvent (e.g., ethanol) and acquire a background spectrum. This accounts for absorptions from the atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Application : Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure : Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the solid and the ATR crystal, which is essential for obtaining a strong signal.

-

Sample Scan : Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of this compound. The data can be presented as either % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol

-

Solvent Selection : Choose a UV-grade solvent in which this compound is soluble and which is transparent in the wavelength range of interest (e.g., ethanol, acetonitrile, or cyclohexane).

-

Sample Preparation : Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this stock, prepare a dilute solution in a volumetric flask such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Baseline Correction : Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path of the spectrophotometer and run a baseline scan to zero the instrument across the desired wavelength range.

-

Sample Measurement : Empty the sample cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution. Place it back into the sample holder.

-

Spectrum Acquisition : Scan the sample over the desired wavelength range (e.g., 200-500 nm). The resulting spectrum will plot absorbance versus wavelength.

-

Data Analysis : Identify the wavelengths of maximum absorbance (λ_max) from the spectrum. If quantitative analysis is required, use the Beer-Lambert Law (A = εbc) with standards of known concentration to determine the molar absorptivity (ε).

References

An In-depth Technical Guide on the Photophysical Properties of 2,2'-Pyridil

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Pyridil, an aromatic diketone, possesses a unique molecular structure that gives rise to a rich and complex set of photophysical and photochemical behaviors. Comprising two pyridine rings linked by a diketone bridge, this compound has been the subject of scientific inquiry, particularly concerning its excited-state dynamics and reactivity. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and an exploration of its relevance in research and development.

Core Photophysical Properties

The photophysical characteristics of this compound are dictated by the interplay of its pyridyl and diketone moieties. Upon absorption of light, the molecule is promoted to an excited electronic state, from which it can undergo several deactivation processes, including fluorescence, phosphorescence, and photochemical reactions.

Absorption and Emission Characteristics

This compound exhibits characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. In ethanol, absorption bands have been observed at 270.6 nm and 236.5 nm.[1] Upon photoirradiation, these bands tend to disappear, indicating the transformation of the initial ground-state molecule into photoproducts.[1]

The emission properties of this compound are particularly noteworthy, as it has been reported to exhibit both dual fluorescence and dual phosphorescence. This phenomenon is attributed to the existence of different rotational isomers (photorotamerism) in the excited state. The specific wavelengths for these emission processes are highly dependent on the solvent environment and temperature.

Table 1: Summary of Quantitative Photophysical Data for this compound

| Property | Value | Solvent/Conditions |

| Absorption Maxima (λabs) | 270.6 nm, 236.5 nm | Ethanol |

| Transient Absorption (Triplet) | 552 nm, ~455 nm | PVA film |

| Fluorescence Emission Maxima (λem) | Data not available in searched literature | - |

| Fluorescence Quantum Yield (Φf) | Data not available in searched literature | - |

| Fluorescence Lifetime (τf) | Data not available in searched literature | - |

| Phosphorescence Emission Maxima (λp) | Data not available in searched literature | - |

| Phosphorescence Quantum Yield (Φp) | Data not available in searched literature | - |

| Phosphorescence Lifetime (τp) | Data not available in searched literature | - |

Note: The table reflects the quantitative data available from the conducted search. Further experimental work is required to fill the existing gaps.

Excited-State Dynamics and Photochemistry

The excited-state of this compound is a highly reactive species that can undergo a variety of transformations. A key process is the formation of a triplet state, which has been identified through time-resolved transient absorption spectroscopy.

Triplet State Formation and Subsequent Reactions

Upon photoexcitation, this compound can undergo intersystem crossing to populate a triplet excited state. In a poly(vinyl alcohol) (PVA) film, transient absorption bands at 552 nm and approximately 455 nm have been assigned to this skewed triplet species.[1] This triplet molecule is a potent hydrogen abstractor. In the presence of a hydrogen-donating solvent like alcohol, it can abstract a hydrogen atom to form a 1-hydroxy-2-oxo-1,2-di(2-pyridyl)ethyl radical, also known as a pyridoil radical.[1]

The photochemical reaction of this compound in alcoholic media can proceed further, with the pyridoil radical abstracting another hydrogen atom to yield enediol products.[1] This reactivity highlights the potential of this compound to act as a photosensitizer, initiating radical reactions upon irradiation.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires the use of specialized spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima and molar extinction coefficients of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 x 10-3 M) in the chosen solvent. From this stock, prepare a series of dilutions of varying concentrations (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan from 200 nm to 400 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the prepared solutions of this compound.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length (1 cm), and c is the concentration, calculate the molar extinction coefficient at each λmax by plotting absorbance versus concentration and determining the slope of the resulting line.

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra, and the fluorescence quantum yield of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare dilute solutions of both this compound and the fluorescence standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

-

Emission Spectrum: Excite the sample at the determined λex and scan the emission wavelengths to obtain the fluorescence emission spectrum and identify the emission maximum (λem).

-

Quantum Yield Measurement (Relative Method):

-

Measure the integrated fluorescence intensity of both the this compound solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the fluorescence quantum yield (Φf) of this compound using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Transient Absorption Spectroscopy

Objective: To observe and characterize the transient excited states of this compound.

Materials:

-

This compound

-

Appropriate solvent or polymer film

-

Pulsed laser system (pump beam)

-

Broadband probe light source

-

Monochromator and detector (e.g., CCD camera or photodiode array)

-

Delay generator

Procedure:

-

Sample Preparation: Prepare a solution or film of this compound with an appropriate concentration to give a sufficient signal-to-noise ratio.

-

Experimental Setup:

-

The pump laser pulse excites the sample.

-

A time-delayed probe pulse passes through the excited sample.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay between the pump and probe pulses.

-

-

Data Acquisition: Record the transient absorption spectra at various time delays after the laser flash.

-

Data Analysis: Analyze the decay kinetics at specific wavelengths to determine the lifetimes of the transient species. The spectral features will help in the identification of these species (e.g., triplet state, radicals).

Signaling Pathways and Logical Relationships

While direct involvement of this compound in specific signaling pathways within drug development is not extensively documented in the searched literature, its photochemical properties suggest potential applications as a photosensitizer. The generation of radical species upon irradiation could be harnessed for photodynamic therapy (PDT), where a photosensitizer is used to produce reactive oxygen species that can induce cell death in targeted tissues like tumors.

The pyridine moiety is a common scaffold in many biologically active compounds and approved drugs, where it can participate in hydrogen bonding and metal coordination, crucial for drug-receptor interactions.[2] The ability of this compound to form metal complexes could also be explored for therapeutic or diagnostic purposes.

Experimental Workflow for Photophysical Characterization

Caption: A general workflow for the comprehensive photophysical characterization of this compound.

Logical Relationship of Photochemical Reactivity

Caption: A simplified Jablonski diagram illustrating the key photochemical pathways of this compound.

Conclusion

This compound exhibits a fascinating array of photophysical properties, characterized by its complex absorption and emission behavior, and its propensity for photochemical reactions via a triplet excited state. While some qualitative aspects of its photophysics are understood, a significant gap remains in the quantitative data, which is essential for its full characterization and potential application. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these properties. Further research into the photochemistry of this compound and its interaction with biological systems may unveil novel applications in areas such as photodynamic therapy and the development of new bioactive compounds.

References

Electrochemical Behavior of 2,2'-Pyridil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Pyridil (di-2-pyridyl ketone) is a significant organic compound, serving as a key building block in the synthesis of various pharmaceutical and chemical entities. Its electrochemical properties are of paramount importance for understanding its reactivity, potential applications in redox-mediated syntheses, and its role in biological systems. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, with a focus on its reduction pathways. This document summarizes key quantitative data, details experimental protocols for its electrochemical analysis, and presents visual diagrams of the proposed mechanisms and experimental setups.

Introduction

This compound is an aromatic diketone containing two pyridine rings. The presence of both electron-withdrawing pyridyl groups and two carbonyl functionalities imparts unique electronic and, consequently, electrochemical characteristics to the molecule. The study of its redox behavior is crucial for applications ranging from catalysis to the development of novel therapeutic agents. This guide will delve into the core aspects of its electrochemistry, providing a foundational understanding for professionals in the field.

Electrochemical Reduction of this compound

The electrochemical reduction of this compound has been investigated, revealing insights into its reactivity. The primary electrochemical process observed for this compound is its reduction, which is a common characteristic of aromatic ketones.

Quantitative Electrochemical Data

The electrochemical reduction of this compound has been reported in non-aqueous media. A key parameter is its reduction potential, which provides a measure of the ease with which the molecule accepts an electron. The available data is summarized in the table below.

| Compound | Reduction Potential (V vs. Fc+/Fc) | Medium | Technique | Reference |

| This compound (di-2-pyridyl ketone) | -2.43 | CH₂Cl₂ with ⁿBu₄NPF₆ | Cyclic Voltammetry | [1] |

Note: The reduction potential is cathodically shifted by almost 350 mV compared to 4,5-diazafluoren-9-one, indicating that this compound is more difficult to reduce[1].

Proposed Electrochemical Reduction Mechanism

While detailed mechanistic studies on this compound are limited, a plausible reduction pathway can be proposed based on the known electrochemical behavior of aromatic ketones and related pyridyl-keto compounds. The reduction is expected to proceed in a stepwise manner.

Initial One-Electron Reduction

The initial step in the reduction of this compound in an aprotic solvent is the transfer of a single electron to the molecule to form a radical anion. This process is typically reversible.

Caption: Reversible one-electron reduction of this compound.

Subsequent Reduction and Protonation

The formed radical anion can undergo further reduction at a more negative potential to form a dianion. In the presence of proton donors (even trace amounts of water in the solvent), the radical anion or dianion can be protonated. The subsequent reduction and protonation steps can lead to the formation of the corresponding pinacol or the alcohol.

Caption: General reduction pathway for this compound.

Experimental Protocol: Cyclic Voltammetry of this compound

This section outlines a general procedure for performing cyclic voltammetry on this compound to determine its reduction potential.

Materials and Reagents

-

This compound

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Tetrabutylammonium hexafluorophosphate (ⁿBu₄NPF₆)

-

Ferrocene (for potential referencing)

-

High-purity argon or nitrogen gas

Electrochemical Setup

A standard three-electrode cell is used:

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or foil

Procedure

-

Preparation of the Electrolyte Solution: Dissolve ⁿBu₄NPF₆ in anhydrous CH₂Cl₂ to a concentration of 0.1 M.

-

Degassing: Purge the electrolyte solution with high-purity argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, sonicate in deionized water and then in the solvent, and dry thoroughly.

-

Blank Scan: Record a cyclic voltammogram of the electrolyte solution to ensure no interfering peaks are present in the potential window of interest.

-

Sample Analysis: Add a known concentration of this compound (e.g., 1 mM) to the electrochemical cell. Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

-

Potential Referencing: After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the Fc/Fc⁺ couple is then used to reference the measured potential of this compound.

Caption: Experimental workflow for cyclic voltammetry.

Conclusion

The electrochemical behavior of this compound is characterized by its reduction at a relatively negative potential. The proposed mechanism involves a stepwise electron transfer, likely followed by protonation in the presence of proton donors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this important molecule. Further detailed spectroelectrochemical studies would be beneficial to fully elucidate the nature of the intermediates and final products of the electrochemical reduction of this compound.

References

The Genesis of 2,2'-Pyridil: An In-depth Technical Guide on its Discovery and History

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of 2,2'-Pyridil (also known as di-2-pyridylglyoxal) has been compiled for researchers, scientists, and professionals in the field of drug development. This whitepaper provides a thorough examination of the synthesis, characterization, and evolution of this pivotal heterocyclic compound.

Abstract

This compound, a vicinal diketone derivative of pyridine, has been a compound of interest in coordination chemistry and as a precursor in the synthesis of various heterocyclic systems. This guide traces the origins of its first synthesis, presenting the key experimental protocols and quantitative data from seminal publications. Through detailed diagrams and tabulated information, this document serves as an in-depth resource for understanding the foundational chemistry of this compound.

Introduction

The chemistry of pyridine and its derivatives has been a cornerstone of heterocyclic chemistry since the isolation of pyridine from coal tar in the 19th century.[1] The unique electronic properties conferred by the nitrogen atom in the aromatic ring have made pyridine-containing compounds ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound, with its two pyridine rings bridged by a diketone functional group, presents a fascinating case study in the broader history of pyridine chemistry. Its discovery and the development of its synthesis are intrinsically linked to the exploration of pyridine's reactivity and the quest for novel molecular architectures.

The Dawn of Pyridine Chemistry: A Prequel to this compound

The story of this compound begins with the foundational work on its parent heterocycle, pyridine. First isolated by the Scottish chemist Thomas Anderson in 1849 from bone oil, the structure of pyridine was a subject of considerable investigation.[2] It wasn't until the late 19th century that its benzene-like structure with a nitrogen atom replacing a methine group was firmly established. This understanding paved the way for systematic investigations into the synthesis of pyridine derivatives. Early methods for preparing pyridine compounds were often challenging, relying on harsh reaction conditions and providing low yields.[2]

The First Synthesis of this compound

While the exact first synthesis of this compound is not as prominently documented as that of some other foundational molecules, historical chemical literature points towards its preparation from precursors like 2,2'-bipyridine or through the manipulation of picolinic acid derivatives. A pivotal and historically significant method for the formation of the bipyridine scaffold, a direct precursor to this compound, was the dry distillation of copper(II) pyridine-2-carboxylate, first described by Fritz Blau in 1888.[3] The subsequent oxidation of 2,2'-bipyridine would yield this compound.

Another plausible historical route involves the self-condensation of 2-picolinil, derived from 2-picoline. The development of synthetic routes to α-diketones was an active area of research in the late 19th and early 20th centuries, and the application of these methods to pyridine derivatives would have naturally led to the synthesis of this compound.

Key Historical Synthetic Approaches

Two primary conceptual pathways mark the historical synthesis of this compound:

-

Oxidation of 2,2'-Bipyridine: This method relies on the pre-formation of the 2,2'-bipyridine skeleton, which is then oxidized to introduce the diketone functionality.

-

Condensation of Picolinic Acid Derivatives: This approach involves the coupling of two pyridine-2-carboxylic acid (picolinic acid) derivatives to form the central carbon-carbon bond of the diketone.

The following sections will detail the experimental protocols associated with these foundational synthetic strategies.

Experimental Protocols

Synthesis of 2,2'-Bipyridine via Dry Distillation of Copper(II) Pyridine-2-carboxylate (Based on Blau, 1888)

This method, while not directly producing this compound, is fundamental to its history as it provided the key precursor.

Experimental Workflow:

Methodology:

-

Preparation of Copper(II) Pyridine-2-carboxylate: An aqueous solution of pyridine-2-carboxylic acid is neutralized with a base (e.g., sodium carbonate). To this solution, an aqueous solution of a copper(II) salt (e.g., copper(II) sulfate) is added, leading to the precipitation of copper(II) pyridine-2-carboxylate. The precipitate is filtered, washed with water, and dried thoroughly.

-

Dry Distillation: The dried copper(II) pyridine-2-carboxylate is placed in a distillation apparatus and heated strongly. The organic products, including pyridine and 2,2'-bipyridine, distill over.

-

Purification: The distillate is collected and subjected to fractional distillation or solvent extraction to separate 2,2'-bipyridine from pyridine and other byproducts. The crude 2,2'-bipyridine can be further purified by crystallization from a suitable solvent (e.g., ethanol).

Oxidation of 2,2'-Bipyridine to this compound

A plausible historical method for the oxidation would involve the use of strong oxidizing agents.

Reaction Pathway:

Methodology:

-

Reaction Setup: 2,2'-bipyridine is dissolved in a suitable solvent that is relatively inert to the oxidizing agent (e.g., glacial acetic acid or pyridine).

-

Addition of Oxidant: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), is added portion-wise to the solution while controlling the temperature.

-

Reaction Monitoring: The reaction progress is monitored by observing the disappearance of the starting material (e.g., by the color change of permanganate).

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove the oxidant byproducts. This may involve filtration of manganese dioxide or removal of selenium. The crude this compound is then extracted into an organic solvent and purified by crystallization or chromatography.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₂ | [4][5] |

| Molecular Weight | 212.20 g/mol | [4][5] |

| Melting Point | 154-156 °C | [4] |

| Appearance | Pale yellow solid | |

| CAS Number | 492-73-9 | [5] |

Conclusion

The discovery and synthesis of this compound are rooted in the rich history of pyridine chemistry. From the early, often arduous, methods of preparing its precursors to the more refined oxidation techniques, the journey of this compound reflects the broader advancements in synthetic organic chemistry. This guide provides a foundational understanding of the historical context and key experimental methodologies that have enabled the study and application of this important heterocyclic compound. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals, facilitating a deeper appreciation of the chemical heritage of this compound and inspiring future innovations in the field.

References

- 1. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2549651A - Pyridine preparation - Google Patents [patents.google.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Sir William Henry Perkin | Organic synthesis, Dye-making, Aniline | Britannica [britannica.com]

Methodological & Application

Synthesis of Metal Complexes with 2,2'-Pyridil: Application Notes and Protocols for Researchers

For Immediate Release

A Detailed Guide to the Synthesis, Characterization, and Potential Applications of Metal Complexes Incorporating the Versatile Ligand 2,2'-Pyridil.

This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed experimental protocols for the synthesis of metal complexes utilizing the chelating ligand this compound. This versatile bidentate ligand, featuring two pyridine rings linked by a diketone bridge, readily forms stable complexes with a variety of transition metals, paving the way for novel therapeutic agents and catalysts.

Introduction

This compound is a compelling ligand in coordination chemistry due to its dual N,N-donor sites, which allow for the formation of stable five-membered chelate rings with metal ions. The resulting metal complexes exhibit diverse coordination geometries and electronic properties, making them attractive candidates for applications in medicinal chemistry, catalysis, and materials science. The unique structural features of this compound and its derivatives allow for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which can influence their biological activity and catalytic performance.

Applications in Drug Development and Catalysis

Metal complexes derived from pyridine-based ligands have shown significant promise in the development of new therapeutic agents. The coordination of a metal ion can enhance the biological activity of the organic ligand, leading to potential applications as anticancer, antimicrobial, and antiviral agents. For instance, various metal complexes containing pyridine moieties have demonstrated potent antibacterial and antitumor activities.[1][2] The mechanism of action is often attributed to the complex's ability to interact with biological macromolecules like DNA and proteins.

Furthermore, these complexes can serve as efficient catalysts in a range of organic transformations. The metal center, activated by the pyridil ligand, can facilitate reactions such as C-C coupling, oxidations, and hydrogenations, offering environmentally friendly alternatives to traditional catalysts.[3][4][5]

Experimental Protocols

This section provides detailed protocols for the synthesis of representative metal complexes with this compound.

Protocol 1: Synthesis of a Dichlorobis(this compound)nickel(II) Complex

This protocol describes a general method for the synthesis of a Nickel(II) complex with this compound.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound (C₁₂H₈N₂O₂)

-

Ethanol (absolute)

Procedure:

-

Dissolve this compound (2 molar equivalents) in 50 mL of warm absolute ethanol with stirring.

-

In a separate flask, dissolve Nickel(II) chloride hexahydrate (1 molar equivalent) in 25 mL of absolute ethanol.

-

Slowly add the Nickel(II) chloride solution to the this compound solution dropwise with continuous stirring.

-

The color of the reaction mixture will change, indicating complex formation.

-

Reflux the reaction mixture for 4 hours at 80°C.

-

Allow the mixture to cool to room temperature, during which a precipitate will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the resulting complex in a vacuum desiccator over silica gel.

Characterization:

The synthesized complex can be characterized by various spectroscopic techniques including:

-

Infrared (IR) Spectroscopy: To confirm the coordination of the this compound ligand to the Nickel(II) ion by observing shifts in the characteristic vibrational frequencies of the C=O and C=N bonds.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and confirm its stoichiometry.

Protocol 2: Synthesis of a Cobalt(II) Nitrate Complex with a this compound Derivative

This protocol outlines the synthesis of a Cobalt(II) complex, which can be adapted for this compound.

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

This compound

-

Ethanol

-

Water

Procedure:

-

Prepare a solution of this compound (2 molar equivalents) in an ethanol-water mixture.

-

Prepare a solution of Cobalt(II) nitrate hexahydrate (1 molar equivalent) in an ethanol-water mixture.

-

Slowly add the cobalt salt solution to the ligand solution with constant stirring.

-

Allow the resulting solution to slowly evaporate at room temperature.

-

Crystals of the complex will form over a period of several days.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Characterization:

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

-

IR Spectroscopy: To identify the coordination mode of the ligand and the presence of the nitrate counter-ion.

-

UV-Vis-NIR Diffuse Reflectance Spectroscopy: To analyze the electronic structure of the Cobalt(II) ion in the complex.

-

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the cobalt ion.

Data Presentation

The following tables summarize representative quantitative data for metal complexes with pyridine-based ligands, which can serve as a reference for the expected outcomes of the synthesis with this compound.

Table 1: Representative Yields and Melting Points of Pyridine-Based Metal Complexes

| Complex Formula | Metal Ion | Ligand | Yield (%) | Melting Point (°C) |

| [Ni(C₅H₅N)₂Cl₂] | Ni(II) | Pyridine | >90 | >300 |

| [Cu(C₁₀H₈N₂)₂(OAc)₂]·2H₂O | Cu(II) | 2,2'-Bipyridine | 75-85 | 180-185 |

| --INVALID-LINK-- | Co(II) | PyTT* | 40 | >250 |

*PyTT = 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine[6][7]

Table 2: Key Spectroscopic Data for Representative Pyridine-Based Metal Complexes

| Complex | Key IR Bands (cm⁻¹) (Assignment) | UV-Vis λmax (nm) (Assignment) |

| [Ni(C₅H₅N)₂Cl₂] | ν(Ni-N) ~250-300 | d-d transitions |

| [Cu(C₁₀H₈N₂)₂(OAc)₂]·2H₂O | ν(C=N) ~1600, ν(COO⁻) ~1560, 1415 | d-d transitions ~680 |

| --INVALID-LINK-- | ν(C=N) ~1630, ν(NO₃⁻) ~1384 | d-d transitions |

Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of metal complexes with this compound.

References

- 1. Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Characterization of Fe-py2N2 complexes as C-C coupling catalysts | Poster Board #915 - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scholars.eiu.edu [scholars.eiu.edu]

Application Notes: 2,2'-Pyridil as a Chelating Agent for Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Overview of 2,2'-Pyridil (di-2-pyridyl ketone) as a Chelating Agent

This compound, also known as di-2-pyridyl ketone (dpk), is a versatile chelating agent that has garnered significant interest in coordination chemistry. Its ability to coordinate with transition metals through various modes makes it a valuable ligand for designing complexes with tailored properties for catalysis, materials science, and medicinal chemistry.

The coordination behavior of this compound is primarily dictated by the two nitrogen atoms of its pyridyl rings, which can act as a neutral bidentate N,N-donor ligand, similar to the well-known 2,2'-bipyridine.[1][2] However, the most fascinating aspect of its chemistry lies in the reactivity of its central ketone group. In the presence of metal ions, the carbonyl group can undergo nucleophilic attack by water or alcohols.[1][3] This in-situ reaction transforms the ligand into its gem-diol or hemiketal form. Subsequent deprotonation of the hydroxyl groups yields a monoanionic or dianionic N,N,O-tridentate ligand, which dramatically alters the coordination sphere and properties of the resulting metal complex.[3] This flexibility allows for the synthesis of not only simple mononuclear complexes but also complex polynuclear clusters, such as {M₄O₄} cubane structures, by bridging multiple metal centers.[3]

The electronic and steric properties of this compound complexes can be fine-tuned, influencing their stability, reactivity, and potential applications. Its derivatives, such as Schiff bases and oximes, also exhibit significant biological activity, including antiproliferative properties against cancer cells.[4][5]

Applications in Homogeneous Catalysis

Transition metal complexes derived from this compound are effective catalysts for various organic transformations. In particular, palladium(II) complexes have demonstrated high efficacy in C-C coupling reactions.

Heck Coupling Reactions: Palladium(II) complexes such as (dpk)PdCl₂ and its ethanol adduct (dpk·EtOH)PdCl₂ have been successfully employed as catalysts in the Heck reaction.[1] These catalysts have shown high yields under relatively mild conditions for the coupling of iodobenzene and methyl acrylate. The stability and solubility of these complexes in common organic solvents make them attractive for homogeneous catalysis. The catalytic activity is influenced by the coordination environment around the palladium center, which can be modulated by the choice of ancillary ligands and the form of the dpk ligand (neutral vs. anionic).

Table 1: Catalytic Performance in Heck Reaction

The following table summarizes the catalytic performance of a Pd(II)-dpk complex for the reaction between iodobenzene and methyl acrylate.[1]

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Conditions |

| (dpk)PdCl₂ | Iodobenzene | Methyl Acrylate | High | Mild conditions |

| (dpk·EtOH)PdCl₂ | Iodobenzene | Methyl Acrylate | High | Mild conditions |

Applications in Drug Development

The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. Metal complexes of pyridyl-containing ligands often exhibit enhanced biological activity compared to the free ligands, a principle that holds true for dpk and its derivatives.

Anticancer Properties: While research on the anticancer properties of simple this compound complexes is emerging, related Schiff base derivatives have shown significant antiproliferative activity.[4] For instance, Schiff base ligands derived from 2-acetylpyridine (a closely related precursor) form complexes with Co(II), Ni(II), Cu(II), and Zn(II) that exhibit cytotoxicity against various cancer cell lines.[6] The mechanism of action is often attributed to the complex's ability to interact with DNA or inhibit crucial cellular enzymes. The chelation to a metal center can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Related Pyridyl-Schiff Base Metal Complexes

This data for complexes of a ligand derived from 2-acetylpyridine illustrates the potential of this class of compounds.[6]

| Complex | HeLa (Cervical Cancer) | HCT116 (Colon Cancer) |

| [Co(L)Cl] | - | - |

| [Ni(L)Cl] (Complex 2) | 23.2 µM | 23.8 µM |

| [Cu(L)Cl] (Complex 3) | 22.7 µM | 21.5 µM |

| [Zn(L)Cl] (Complex 4) | Potential Agent | Potential Agent |

| L = N,N'-bis(1-(2-pyridyl)ethylidene)-2,2-dimethylpropane-1,3-diamine |

Antimicrobial Agents: Transition metal complexes with pyridyl-based ligands are well-documented for their antimicrobial activities.[7][8][9] The chelation of metals like copper, cobalt, and silver with pyridyl ligands can lead to compounds that are more potent than the parent ligand or conventional antibiotics.[8] This enhanced activity is often linked to the disruption of microbial cell membranes and interference with essential metabolic pathways. While specific data on this compound complexes is limited, the broader class of pyridyl-metal complexes shows significant promise.

Experimental Protocols

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 3. Cobalt(II) and Nickel(II) Cubane {M4O4} Complexes Derived from Di-2-pyridyl Ketone and Benzoate: Syntheses, Structure and Magnetic Properties | MDPI [mdpi.com]

- 4. 2-二吡啶基酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Applications of 2,2'-Bipyridine Metal Complexes: Application Notes and Protocols

Note on Ligand Terminology: The initial search for "2,2'-Pyridil," a specific diketone, yielded limited results in the context of catalysis. The vast body of research focuses on the closely related and widely used "2,2'-bipyridine" (bpy) and its derivatives as ligands in catalysis. This document, therefore, details the applications of the more common 2,2'-bipyridine metal complexes, which is likely the intended subject of interest for researchers in this field.

Introduction

Metal complexes incorporating 2,2'-bipyridine (bpy) and its substituted derivatives are a cornerstone of homogeneous catalysis. The bidentate, N,N'-chelating nature of the bpy ligand imparts significant stability to the resulting metal complexes. The electronic and steric properties of these complexes can be finely tuned through substitution on the pyridine rings, making them versatile for a wide array of catalytic transformations. This versatility has led to their application in oxidation, reduction, and carbon-carbon bond-forming reactions, which are fundamental to synthetic chemistry and drug development. This document provides an overview of key catalytic applications, quantitative performance data, and detailed experimental protocols for researchers and scientists.

Oxidation Catalysis

Copper-2,2'-bipyridine complexes are effective catalysts for various oxidation reactions, including the oxidation of alcohols and hydrocarbons, often utilizing environmentally benign oxidants like hydrogen peroxide. The catalytic activity and selectivity can be tailored by modifying the number of bipyridine ligands coordinated to the copper center.

Quantitative Data for Oxidation of Tetralin

| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) (α-tetralol + α-tetralone) | TON |

| [Cu(bipy)3]Cl2·6H2O | Tetralin | H₂O₂ | Low | - | - |

| [Cu(bipy)2Cl]Cl·5H2O | Tetralin | H₂O₂ | 62.1 | 91 | - |

| [Cu(bipy)Cl2] | Tetralin | H₂O₂ | - | - | - |

| [Cu(phen)3]Cl2·6H2O | Tetralin | H₂O₂ | Low | - | - |

| [Cu(phen)2Cl]Cl·5H2O | Tetralin | H₂O₂ | - | - | - |

| [Cu(phen)Cl2] | Tetralin | H₂O₂ | - | - | - |

Note: Data extracted from a study on the partial oxidation of tetralin.[1] The low activity of tris-ligated complexes is attributed to the coordinatively saturated copper center, which hinders substrate and oxidant access.[1]

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol Catalyzed by a Cu(II)/bpy/TEMPO System

This protocol describes the aerobic oxidation of benzyl alcohol using a catalyst system comprising a copper(II) salt, 2,2'-bipyridine (bpy), and the radical TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl).

Materials:

-

Copper(II) salt (e.g., CuCl₂)

-

2,2'-Bipyridine (bpy)

-

TEMPO

-

Benzyl alcohol

-

Solvent (e.g., acetonitrile or water)

-

Base (e.g., 4-dimethylaminopyridine, DMAP, if required)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a condenser, add the copper(II) salt, 2,2'-bipyridine, and TEMPO in the desired molar ratios.

-

Add the solvent and the benzyl alcohol substrate.

-

If the reaction is performed in water, a base such as DMAP may be added to enhance catalytic activity.[2]

-

Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir under an air or oxygen atmosphere.[2]

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Transfer Hydrogenation

Ruthenium complexes containing 2,2'-bipyridine and its derivatives are highly efficient catalysts for the transfer hydrogenation of ketones to secondary alcohols, using a hydrogen donor such as 2-propanol. The catalytic activity is influenced by the ligand structure and the reaction conditions.

Quantitative Data for Transfer Hydrogenation of Ketones

| Catalyst | Substrate | Base | Time (min) | Yield (%) | TOF (h⁻¹) |

| Ru(L1)(PPh3)Cl2 (1) | Acetophenone | ⁱPrOK | 30 | 99 | 1.16 x 10³ |

| Ru(L2)(PPh3)Cl2 (2) | Acetophenone | ⁱPrOK | 15 | 96 | - |

| [(p-cymene)RuCl2]2 / 2,2′-bibenzimidazole | 1-(Pyridin-2-yl)ethan-1-one | Cs₂CO₃ | 12 h | 90 | - |

L1 = 6-(2,2′-bipyridin-6-ylmethyl)pyridin-2-ol, L2 is a related NNN-type ligand.[3][4] TOF for complex 1 was noted as the final TOF.[3][4] The third entry represents a related system for comparison.[5]

Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

This protocol details a general procedure for the transfer hydrogenation of acetophenone using a ruthenium catalyst with a functionalized bipyridine-based ligand.[3][4]

Materials:

-

Ruthenium catalyst (e.g., Ru(L1)(PPh3)Cl2)

-

Acetophenone

-

2-Propanol (hydrogen donor and solvent)

-

Base (e.g., potassium isopropoxide, ⁱPrOK)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst in 2-propanol.

-

Add the acetophenone substrate and the base. The typical molar ratio of substrate/base/catalyst is 200/10/1.[3][4]

-

Heat the reaction mixture to 82 °C with vigorous stirring.[3][4]

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Cross-Coupling Reactions

Palladium complexes with 2,2'-bipyridine and other nitrogen-containing ligands are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions are pivotal in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Yield (%) |

| 2-Amino-3-bromopyridine | 3-Methoxy-2-pyridylboronic acid | Pd[PPh3]2Cl2 | Na₂CO₃ | 83 |

| 2-Amino-3,5-dibromopyridine | 3-Methoxy-2-pyridylboronic acid | Pd[PPh3]2Cl2 | Na₂CO₃ | 69 |

| 2-Amino-3-bromo-5-chloropyridine | Phenylboronic acid | Pd[PPh3]2Cl2 | Na₂CO₃ | >80 |

Data extracted from a study on the synthesis of highly substituted bipyridines.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a heteroaryl halide with a pyridylboronic acid.[6]

Materials:

-

Heteroaryl halide

-

Pyridylboronic acid

-

Palladium catalyst (e.g., Pd[PPh3]2Cl2, ~5 mol%)

-

Base (e.g., 1 M aqueous Na₂CO₃ solution)

-

Solvent (e.g., 1,4-dioxane)

-

Inert gas (Argon)

Procedure:

-

To a reaction flask, add the pyridylboronic acid (1.0 equiv), the heteroaryl halide (0.9 equiv), and the palladium catalyst.

-

Evacuate and backfill the flask with argon.

-

Add degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

-

Add the degassed aqueous sodium carbonate solution (3.0 equiv).

-

Heat the reaction mixture to reflux under argon for 8 hours.[6]

-

Cool the reaction to room temperature and remove the solvent in vacuo.

-

Add ethyl acetate and wash the organic layer with brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

General Workflow for Synthesis and Catalytic Application

Caption: General workflow for catalyst synthesis and application.

Simplified Catalytic Cycle for Transfer Hydrogenation

Caption: Simplified transfer hydrogenation catalytic cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webofproceedings.org [webofproceedings.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2,2'-Pyridil in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-pyridil (also known as di-2-pyridylglyoxal) in homogeneous catalysis. While less common than its reduced analogue, 2,2'-bipyridine, this compound and its metal complexes exhibit interesting catalytic activities and reactivity. This document details its applications in cross-coupling reactions and highlights the reactivity of its unique diketone bridge.

Introduction to this compound as a Ligand

This compound is a bidentate N,N-ligand characterized by two pyridine rings linked by a diketone (glyoxal) bridge. This structure allows it to chelate to metal centers, forming stable complexes. The presence of the carbonyl groups introduces unique electronic properties and reactivity compared to the more conventional 2,2'-bipyridine ligand. Upon coordination to a metal, the carbonyl groups of this compound can be susceptible to nucleophilic attack, for instance by solvent molecules like alcohols, leading to in situ ligand modification. This reactivity can influence the catalytic performance of the resulting complexes.

Palladium-Catalyzed Cross-Coupling Reactions

Complexes of this compound with palladium have demonstrated efficacy as catalysts in fundamental carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling

Palladium complexes of this compound and its derivatives have been shown to be effective catalysts for the Suzuki-Miyaura cross-coupling reaction. In alcoholic media, the ketone moiety of this compound can undergo solvolysis, forming a hemiketal which then coordinates to the palladium center. These complexes can efficiently catalyze the coupling of aryl halides with arylboronic acids.[1]

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Phenylboronic acid | [Pd(dpk·HOH)₂]Cl₂ | K₂CO₃ | Acetonitrile/Water | 3 | 98 | [1] |

| 2 | 4-Iodotoluene | Phenylboronic acid | [Pd(dpk·HOH)₂]Cl₂ | K₂CO₃ | Acetonitrile/Water | 3 | 95 | [1] |

| 3 | 4-Bromoanisole | Phenylboronic acid | [Pd(dpk·HOH)₂]Cl₂ | K₂CO₃ | Acetonitrile/Water | 5 | 92 | [1] |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | [Pd(dpk·MeOH)Cl₂] | K₂CO₃ | Acetonitrile/Water | 4 | 96 | [1] |

| 5 | 4-Bromobenzaldehyde | Phenylboronic acid | [Pd(dpk·MeOH)Cl₂] | K₂CO₃ | Acetonitrile/Water | 4 | 94 | [1] |

*dpk = di-2-pyridyl ketone (this compound)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-